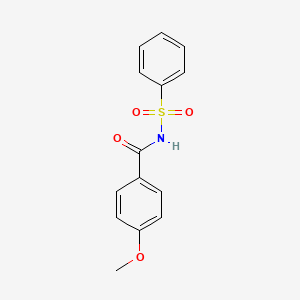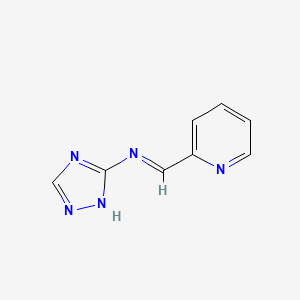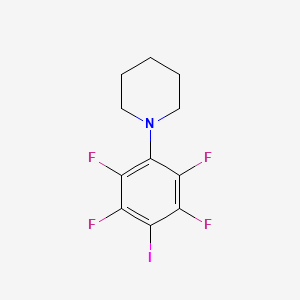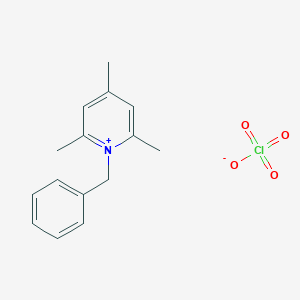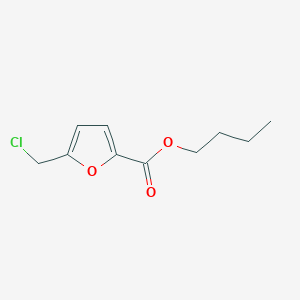
2-Furoic acid, 5-(chloromethyl)-, butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furoic acid, 5-(chloromethyl)-, butyl ester is an organic compound that features a furan ring substituted with a chloromethyl group at the 5-position and a butyl ester group at the carboxylic acid position. This compound is part of the furoic acid derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furoic acid, 5-(chloromethyl)-, butyl ester typically involves the esterification of 2-Furoic acid with butanol in the presence of an acid catalyst. The chloromethyl group can be introduced via chloromethylation of the furan ring using chloromethyl methyl ether (MOMCl) and a Lewis acid catalyst such as zinc chloride (ZnCl2).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The esterification and chloromethylation reactions are optimized for large-scale production, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furoic acid, 5-(chloromethyl)-, butyl ester undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3), primary amines (R-NH2), or thiols (R-SH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 2-Furoic acid, 5-methyl-, butyl ester.
Substitution: 2-Furoic acid, 5-(substituted methyl)-, butyl ester derivatives.
Applications De Recherche Scientifique
2-Furoic acid, 5-(chloromethyl)-, butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers and resins due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 2-Furoic acid, 5-(chloromethyl)-, butyl ester involves its reactive functional groups. The chloromethyl group can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The furan ring can participate in various chemical transformations, contributing to the compound’s reactivity and potential bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furoic acid: Lacks the chloromethyl and butyl ester groups, making it less reactive in certain chemical reactions.
5-Chloromethyl-2-furancarboxylic acid: Similar structure but lacks the butyl ester group, affecting its solubility and reactivity.
2-Furoic acid, butyl ester: Lacks the chloromethyl group, making it less versatile in nucleophilic substitution reactions.
Uniqueness
2-Furoic acid, 5-(chloromethyl)-, butyl ester is unique due to the presence of both the chloromethyl and butyl ester groups, which enhance its reactivity and solubility. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Propriétés
Numéro CAS |
21893-86-7 |
|---|---|
Formule moléculaire |
C10H13ClO3 |
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
butyl 5-(chloromethyl)furan-2-carboxylate |
InChI |
InChI=1S/C10H13ClO3/c1-2-3-6-13-10(12)9-5-4-8(7-11)14-9/h4-5H,2-3,6-7H2,1H3 |
Clé InChI |
USECJSOQKIOKSX-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=CC=C(O1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



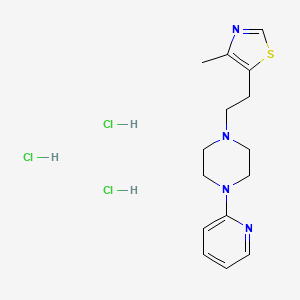

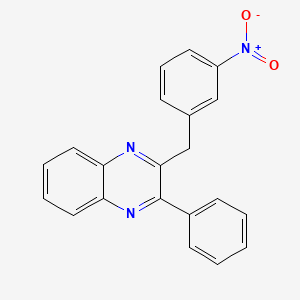

![1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(2-isocyanatobenzene)](/img/structure/B14711413.png)

